molecular formula C7H8ClNO2 B060912 (2-Chloro-6-methoxypyridin-4-yl)methanol CAS No. 193001-91-1

(2-Chloro-6-methoxypyridin-4-yl)methanol

Cat. No. B060912
CAS RN: 193001-91-1
M. Wt: 173.6 g/mol
InChI Key: LGAAPDVGNCACDI-UHFFFAOYSA-N
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Description

“(2-Chloro-6-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2 . It has a molecular weight of 173.6 . This compound is a solid in physical form .


Molecular Structure Analysis

The InChI code for “(2-Chloro-6-methoxypyridin-4-yl)methanol” is 1S/C7H8ClNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-3,10H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Chloro-6-methoxypyridin-4-yl)methanol” has a melting point of 101 - 103°C . It is a solid in physical form .

Scientific Research Applications

Chemical Synthesis

“(2-Chloro-6-methoxypyridin-4-yl)methanol” can be used as a building block in the synthesis of various complex molecules. Its pyridine ring, methoxy group, and hydroxyl group make it a versatile reagent in organic synthesis .

Pharmaceutical Research

Pyridine derivatives, including “(2-Chloro-6-methoxypyridin-4-yl)methanol”, can be used in the development of new drugs. The pyridine ring is a common motif in many pharmaceuticals, and the methoxy and hydroxyl groups can be used to modify the drug’s properties .

Agrochemical Research

Similar to its use in pharmaceutical research, “(2-Chloro-6-methoxypyridin-4-yl)methanol” can also be used in the development of new agrochemicals. The pyridine ring is a common structure in many pesticides and herbicides .

Material Science

While not directly related to “(2-Chloro-6-methoxypyridin-4-yl)methanol”, pyridine derivatives are often used in the development of new materials, such as polymers and resins. It’s possible that this compound could find use in this field .

Environmental Science

A study has shown that several pyridine derivatives, including similar compounds, are strong inhibitors of methane monooxygenase, a key enzyme of aerobic methane oxidation . This suggests that “(2-Chloro-6-methoxypyridin-4-yl)methanol” could potentially be used in environmental science research, particularly in studies related to methane oxidation and greenhouse gas mitigation .

Safety and Handling Research

Given the safety information provided for this compound, research could be conducted into its safe handling and storage, as well as the development of safety protocols for its use .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-chloro-6-methoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAAPDVGNCACDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466455
Record name (2-chloro-6-methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-6-methoxypyridin-4-yl)methanol

CAS RN

193001-91-1
Record name 2-Chloro-6-methoxy-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193001-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-chloro-6-methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,6-dichloro-4-hydroxymethylpyridine (1.72 g, 16 mmol) and 40% aqueous sodium hydroxide solution (5 ml) in methanol (50 ml) was heated at reflux for 24 hours. The mixture was allowed to cool and the volatiles removed by evaporation. The residue was extracted with ethyl acetate and the solvent removed from the extracts by evaporation. The residue was recrystallised from ethyl acetate/hexane to give 2-chloro-4-hydroxymethyl-6-methoxypyridine (490 mg, 28%).
Quantity
1.72 g
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5 mL
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50 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of methyl (2-chloro-6-methoxypyridin-4-yl)carboxylate (15-1, 2.0 g, 9.92 mmole) in dry THF (40 mL) was added LiBH4 (7.4 mL, 2 M in THF, 14.88 mmole) then the mixture was heated to reflux. After 18 hr the mixture was cooled to RT and quenched by slow addition of H2O. The layers were separated and the aqueous layer extracted with EtOAc (2×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give the titled compound a white solid which was sufficiently pure for use in the next step. 1H-NMR (500 MHz, CDCl3) δ 6.90 (s, 1 H), 6.65 (s, 1 H), 4.67 (m, 2 H), 3.94 (s, 3 H).
Quantity
2 g
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7.4 mL
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40 mL
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